8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride
Overview
Description
8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride (8,8-DFASD-HCl) is a novel, fluorinated, chiral, spirocyclic compound that has been used in a variety of laboratory experiments. It is a colorless, crystalline solid with a melting point of 99-101°C and a boiling point of 216-217°C. 8,8-DFASD-HCl is an important compound for the synthesis of various pharmaceuticals, as well as for organic synthesis, and has been used widely in scientific research.
Scientific Research Applications
1. Synthetic Methodology
One key area of scientific research related to 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride is the development of synthetic methodologies for spirocyclic nitrogen-containing heterocycles. For instance, a copper-mediated intramolecular trifluoromethylation process has been used to construct various trifluoromethylated 1-azaspiro[4.5]decanes with excellent regioselectivity and diastereoselectivity (Han et al., 2014). Similarly, a copper-catalyzed intramolecular trifluoromethylation of N-benzylacrylamides coupled with dearomatization to construct trifluoromethylated 2-azaspiro[4.5]decanes has been reported (Han et al., 2014).
2. Crystal Structure Analysis
The crystal structure of related compounds, such as 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5] decane, has been analyzed, providing valuable information on the structural characteristics of these compounds (W. Wen, 2002).
3. Anticancer Activity
Another significant area of research is the exploration of the anticancer activity of related compounds. For example, new 1-thia-azaspiro[4.5]decane derivatives have shown moderate to high inhibition activities against various human cancer cell lines (Flefel et al., 2017).
4. Medicinal Chemistry
Advances in medicinal chemistry have been made using spirocyclic nitrogen-containing heterocycles with gem-difluorocycloalkane moieties, which include azaspiro[4.5]decane derivatives (Grygorenko & Melnykov, 2019).
5. Neuropharmacology
In neuropharmacology, N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives were synthesized and evaluated for their anticonvulsant and neurotoxic properties, highlighting the potential of such compounds in the development of new neuroactive drugs (Obniska et al., 2006).
properties
IUPAC Name |
8,8-difluoro-1-azaspiro[4.5]decane;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2N.ClH/c10-9(11)5-3-8(4-6-9)2-1-7-12-8;/h12H,1-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVXUPUPTDACGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(CC2)(F)F)NC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.